Ethyl 4-fluoro-3-isopropylbenzoate
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Overview
Description
Ethyl 4-fluoro-3-isopropylbenzoate is an organic compound with the molecular formula C12H15FO2. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a fluorine atom, and the hydrogen atom at the meta position is replaced by an isopropyl group. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-fluoro-3-isopropylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-fluoro-3-isopropylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts, such as solid acid catalysts, can improve the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluoro-3-isopropylbenzoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-fluoro-3-isopropylbenzoic acid.
Reduction: 4-fluoro-3-isopropylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-fluoro-3-isopropylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-fluoro-3-isopropylbenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its ester and fluorine functional groups. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways.
Comparison with Similar Compounds
Ethyl 4-fluoro-3-isopropylbenzoate can be compared to other similar compounds such as:
Ethyl 4-fluorobenzoate: Lacks the isopropyl group, making it less sterically hindered.
Ethyl 3-isopropylbenzoate: Lacks the fluorine atom, affecting its reactivity and interactions.
Ethyl benzoate: Lacks both the fluorine and isopropyl groups, making it a simpler molecule with different properties.
The presence of both the fluorine and isopropyl groups in this compound gives it unique chemical properties that can be advantageous in specific research and industrial applications.
Properties
CAS No. |
1112179-21-1 |
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Molecular Formula |
C12H15FO2 |
Molecular Weight |
210.24 g/mol |
IUPAC Name |
ethyl 4-fluoro-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C12H15FO2/c1-4-15-12(14)9-5-6-11(13)10(7-9)8(2)3/h5-8H,4H2,1-3H3 |
InChI Key |
BBNAAJVIWBRMAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)F)C(C)C |
Origin of Product |
United States |
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